molecular formula C5H7ClFN3 B13922987 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine

3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine

Cat. No.: B13922987
M. Wt: 163.58 g/mol
InChI Key: WVHZPOJSXLLYOY-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine: is a chemical compound with the molecular formula C5H7ClFN3 and a molecular weight of 163.58 g/mol . This compound is characterized by the presence of a chloro group, a fluoroethyl group, and a pyrazol-4-amine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloropyrazole with 2-fluoroethylamine in the presence of a suitable base and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazole derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloro-1-(2-chloroethyl)pyrazol-4-amine
  • 3-Chloro-1-(2-bromoethyl)pyrazol-4-amine
  • 3-Chloro-1-(2-iodoethyl)pyrazol-4-amine

Comparison: Compared to these similar compounds, 3-Chloro-1-(2-fluoroethyl)pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which can impart different chemical and biological properties. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H7ClFN3

Molecular Weight

163.58 g/mol

IUPAC Name

3-chloro-1-(2-fluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C5H7ClFN3/c6-5-4(8)3-10(9-5)2-1-7/h3H,1-2,8H2

InChI Key

WVHZPOJSXLLYOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)Cl)N

Origin of Product

United States

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